N-Butanoyladenosine 5'-(dihydrogen phosphate)
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Overview
Description
The compound ((2R,3S,4R,5R)-5-(6-Butyramido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule It is characterized by its unique structure, which includes a purine base, a butyramido group, and a dihydroxytetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-Butyramido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves multiple steps. The process typically begins with the preparation of the purine base, followed by the introduction of the butyramido group. The dihydroxytetrahydrofuran ring is then formed through a series of cyclization reactions. The final step involves the phosphorylation of the hydroxyl groups to yield the dihydrogen phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process is optimized to minimize the formation of by-products and to ensure the scalability of the production method.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,4R,5R)-5-(6-Butyramido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
((2R,3S,4R,5R)-5-(6-Butyramido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which ((2R,3S,4R,5R)-5-(6-Butyramido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, influencing DNA and RNA synthesis. The butyramido group may interact with proteins, affecting their function and stability. The dihydroxytetrahydrofuran ring can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): Similar in structure due to the presence of a purine base and phosphate groups.
Nicotinamide adenine dinucleotide (NAD): Contains a purine base and is involved in redox reactions.
Cyclic adenosine monophosphate (cAMP): A derivative of ATP with a cyclic phosphate group.
Uniqueness
((2R,3S,4R,5R)-5-(6-Butyramido-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
35892-79-6 |
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Molecular Formula |
C14H20N5O8P |
Molecular Weight |
417.31 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-(butanoylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H20N5O8P/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-11(22)10(21)7(27-14)4-26-28(23,24)25/h5-7,10-11,14,21-22H,2-4H2,1H3,(H2,23,24,25)(H,15,16,18,20)/t7-,10-,11-,14-/m1/s1 |
InChI Key |
XGJIHEKDLIOUQL-FRJWGUMJSA-N |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
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